molecular formula C16H10O4S B5460898 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone

2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone

Cat. No.: B5460898
M. Wt: 298.3 g/mol
InChI Key: PZWAOYAQMDMFQV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with a thienyl-substituted aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones .

Scientific Research Applications

2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. Additionally, the compound may inhibit specific enzymes or proteins involved in microbial growth, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-1,4-naphthoquinone: A simpler naphthoquinone derivative with similar biological activities.

    2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone: A methyl-substituted analogue with potentially different reactivity.

    2-hydroxy-3-[2-oxo-2-(2-furyl)ethyl]naphthoquinone: A furyl-substituted analogue with distinct chemical properties.

Uniqueness

2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thienyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-hydroxy-3-(2-oxo-2-thiophen-2-ylethyl)naphthalene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4S/c17-12(13-6-3-7-21-13)8-11-14(18)9-4-1-2-5-10(9)15(19)16(11)20/h1-7,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWAOYAQMDMFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CC(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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